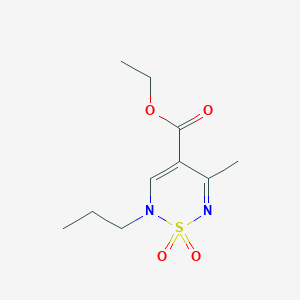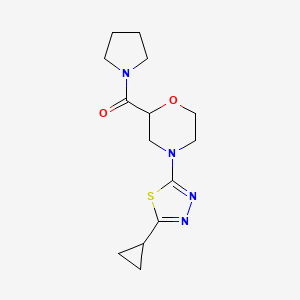![molecular formula C19H24N4O B6471369 2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2640829-81-6](/img/structure/B6471369.png)
2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a chemical compound with a diverse range of applications, particularly in medicinal and synthetic chemistry. It combines the structural motifs of pyrimidine and piperidine rings, which contribute to its reactivity and biological activity.
准备方法
Synthetic Routes: The synthesis of 2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves several key steps, starting from readily available precursors:
Step 1: : Cyclopropylamine reacts with a pyrimidine derivative to form an intermediate compound under basic conditions.
Step 2: : The intermediate is then subjected to nucleophilic substitution with 4-[(chloromethyl)pyridin-3-yl]oxy derivative in the presence of a base, forming the desired piperidin-1-ylpyrimidine structure.
Step 3: : Purification is carried out using recrystallization or chromatographic methods to obtain the pure compound.
Industrial Production Methods: Industrial synthesis often involves the optimization of reaction conditions to maximize yield and purity. Common techniques include high-performance liquid chromatography (HPLC) for purification and automated synthesis setups to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, particularly at the piperidin-1-yl group.
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydroxide, potassium carbonate.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products: The reactions primarily produce derivatives with modifications at the pyrimidine or piperidine rings, impacting the compound's biological activity.
科学研究应用
In Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for various functionalization reactions.
In Biology and Medicine:Antimicrobial Activity: : Shows promise in inhibiting bacterial growth.
Anti-inflammatory Properties: : Potential use in treating inflammatory diseases.
Cancer Research: : Investigated for its ability to interfere with cancer cell proliferation.
In Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The compound’s mechanism of action involves the inhibition of specific enzymes or receptors within biological systems. By binding to its molecular targets, it interferes with critical pathways, leading to the desired therapeutic effects. The pyrimidine ring often plays a key role in the interaction with nucleotide-binding sites, while the piperidine moiety enhances cellular permeability and stability.
相似化合物的比较
Similar Compounds:
4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
2-cyclopropyl-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
The presence of a cyclopropyl group distinguishes 2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine from its analogs, potentially enhancing its binding affinity and selectivity for certain biological targets.
The combination of pyrimidine and piperidine rings offers a unique scaffold for drug design, providing flexibility in modifying its chemical structure to enhance desired properties.
属性
IUPAC Name |
2-cyclopropyl-4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-12-20-8-4-17(14)24-13-15-6-10-23(11-7-15)18-5-9-21-19(22-18)16-2-3-16/h4-5,8-9,12,15-16H,2-3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDBKSWEBWJMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC(=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-tert-butyl-1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6471286.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471293.png)
![4-[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471304.png)
![4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471312.png)

![4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471326.png)
![3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B6471346.png)
![2-methyl-3-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6471354.png)
![4-[1-(6-ethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471360.png)
![1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6471362.png)
![2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile](/img/structure/B6471372.png)
![N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471376.png)

![4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471391.png)
